molecular formula C23H17N3O4S B3702901 2-[[(1,3-Dioxoisoindol-2-yl)methyl-(thiophen-2-ylmethyl)amino]methyl]isoindole-1,3-dione

2-[[(1,3-Dioxoisoindol-2-yl)methyl-(thiophen-2-ylmethyl)amino]methyl]isoindole-1,3-dione

Cat. No.: B3702901
M. Wt: 431.5 g/mol
InChI Key: UOLSQXMTZLOSCT-UHFFFAOYSA-N
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Description

2-[[(1,3-Dioxoisoindol-2-yl)methyl-(thiophen-2-ylmethyl)amino]methyl]isoindole-1,3-dione is a complex organic compound known for its unique structure and potential applications in various scientific fields. This compound features two isoindole-1,3-dione groups connected through a thiophen-2-ylmethyl bridge, making it a subject of interest in organic chemistry and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[[(1,3-Dioxoisoindol-2-yl)methyl-(thiophen-2-ylmethyl)amino]methyl]isoindole-1,3-dione typically involves the reaction of phthalic anhydride with amines in the presence of a catalyst. One common method includes using SiO2-tpy-Nb as a catalyst in IPA:H2O solvent at reflux conditions, yielding the final product with moderate to excellent yields (41-93%) .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the general approach involves scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

2-[[(1,3-Dioxoisoindol-2-yl)methyl-(thiophen-2-ylmethyl)amino]methyl]isoindole-1,3-dione undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form different oxidation states.

    Reduction: Reduction reactions can modify the functional groups, leading to different derivatives.

    Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions vary depending on the desired reaction, typically involving controlled temperatures and specific solvents.

Major Products

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield higher oxidation state derivatives, while substitution reactions can introduce new functional groups into the molecule.

Scientific Research Applications

2-[[(1,3-Dioxoisoindol-2-yl)methyl-(thiophen-2-ylmethyl)amino]methyl]isoindole-1,3-dione has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and material science.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-[[(1,3-Dioxoisoindol-2-yl)methyl-(thiophen-2-ylmethyl)amino]methyl]isoindole-1,3-dione involves its interaction with specific molecular targets and pathways. The compound can bind to proteins and enzymes, altering their activity and leading to various biological effects. The exact pathways depend on the specific application and the biological system involved .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[[(1,3-Dioxoisoindol-2-yl)methyl-(thiophen-2-ylmethyl)amino]methyl]isoindole-1,3-dione is unique due to its specific thiophen-2-ylmethyl bridge, which imparts distinct chemical and biological properties

Properties

IUPAC Name

2-[[(1,3-dioxoisoindol-2-yl)methyl-(thiophen-2-ylmethyl)amino]methyl]isoindole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H17N3O4S/c27-20-16-7-1-2-8-17(16)21(28)25(20)13-24(12-15-6-5-11-31-15)14-26-22(29)18-9-3-4-10-19(18)23(26)30/h1-11H,12-14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UOLSQXMTZLOSCT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(C2=O)CN(CC3=CC=CS3)CN4C(=O)C5=CC=CC=C5C4=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H17N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

431.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-[[(1,3-Dioxoisoindol-2-yl)methyl-(thiophen-2-ylmethyl)amino]methyl]isoindole-1,3-dione
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2-[[(1,3-Dioxoisoindol-2-yl)methyl-(thiophen-2-ylmethyl)amino]methyl]isoindole-1,3-dione
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2-[[(1,3-Dioxoisoindol-2-yl)methyl-(thiophen-2-ylmethyl)amino]methyl]isoindole-1,3-dione

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